molecular formula C21H12Cl4N2 B10925651 3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole

3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10925651
M. Wt: 434.1 g/mol
InChI Key: ZPSAISUFUMFXLE-UHFFFAOYSA-N
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Description

3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of three chlorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with chlorophenyl groups.

    Chlorination: The chlorination of the phenyl rings can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted pyrazoles, while oxidation and reduction can yield various oxidized or reduced derivatives.

Scientific Research Applications

3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-chlorophenyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the additional chlorophenyl group.

    3,5-diphenyl-1-(2,4-dichlorophenyl)-1H-pyrazole: Similar structure but lacks the additional chlorophenyl group on the 3,5-positions.

Uniqueness

3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole is unique due to the presence of three chlorophenyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H12Cl4N2

Molecular Weight

434.1 g/mol

IUPAC Name

3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl4N2/c22-15-5-1-13(2-6-15)19-12-21(14-3-7-16(23)8-4-14)27(26-19)20-10-9-17(24)11-18(20)25/h1-12H

InChI Key

ZPSAISUFUMFXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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